molecular formula C9H18N2O B13869530 1-(Pentan-3-yl)piperazin-2-one

1-(Pentan-3-yl)piperazin-2-one

Cat. No.: B13869530
M. Wt: 170.25 g/mol
InChI Key: OFGWZQJHZXLHRD-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C9H18N2O. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a pentan-3-yl group and a ketone functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pentan-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(Pentan-3-yl)piperazin-2-ol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Pentan-3-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-pentan-3-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-8(4-2)11-6-5-10-7-9(11)12/h8,10H,3-7H2,1-2H3

InChI Key

OFGWZQJHZXLHRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCNCC1=O

Origin of Product

United States

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